Microminutin
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Overview
Description
Preparation Methods
The preparation of Microminutin typically involves the extraction of the compound from the fruits of Micromelum minutum. The process includes drying the plant material, followed by extraction using solvents such as ethanol . The extract is then subjected to various chromatographic techniques to isolate this compound
Chemical Reactions Analysis
Microminutin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Microminutin has several scientific research applications:
Mechanism of Action
The mechanism of action of Microminutin involves its interaction with cellular components, leading to cytotoxic effects. It is believed to interfere with the DNA synthesis of cancer cells, thereby inhibiting their growth and proliferation . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Microminutin is similar to other coumarins isolated from Micromelum minutum, such as murralonginol and scopoletin . it is unique due to its specific cytotoxic properties against certain cancer cell lines . Other similar compounds include:
Murralonginol: Known for its cytotoxic properties.
Scopoletin: Known for its anti-inflammatory and antioxidant properties.
This compound stands out due to its specific bioactivity and potential therapeutic applications.
Properties
IUPAC Name |
7-methoxy-8-(3-methyl-5-oxo-2H-furan-4-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-8-7-19-15(17)12(8)13-10(18-2)5-3-9-4-6-11(16)20-14(9)13/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYVCLJYWIHOAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1)C2=C(C=CC3=C2OC(=O)C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346101 |
Source
|
Record name | Microminutin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84041-46-3 |
Source
|
Record name | Microminutin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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